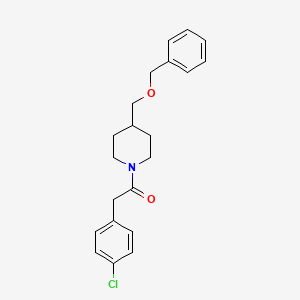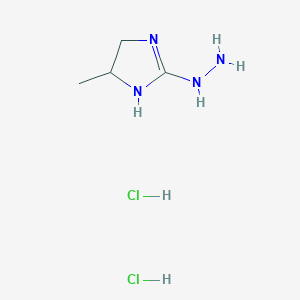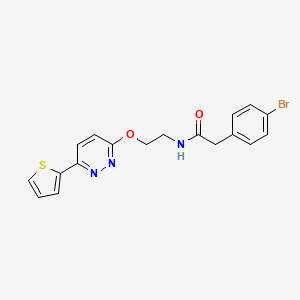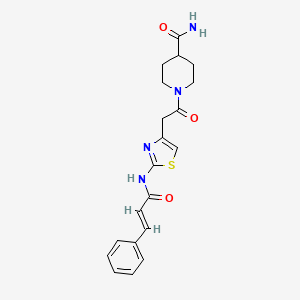
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a piperidine ring, which is further connected to a chlorophenyl ethanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative in the presence of a base.
Attachment of the Chlorophenyl Ethanone Moiety: The final step involves the coupling of the benzyloxy-substituted piperidine with a chlorophenyl ethanone derivative through a condensation reaction, often facilitated by a catalyst or under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol or further to an alkane, depending on the reducing agent used.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Benzyl halides, alkylating agents, or nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic, anti-inflammatory, or neuroprotective effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-(Methoxyphenyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone
- 1-(4-(Ethoxyphenyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone
- 1-(4-(Benzyloxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone
Comparison: 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials. The specific structural features of this compound contribute to its distinct profile in various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c22-20-8-6-17(7-9-20)14-21(24)23-12-10-19(11-13-23)16-25-15-18-4-2-1-3-5-18/h1-9,19H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUBKRQKKMIRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2480966.png)

![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)



![ethyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2480977.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2480978.png)

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)
![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2480983.png)

![6-fluoro-N-[4-(propan-2-yl)phenyl]-3-(thiomorpholine-4-carbonyl)quinolin-4-amine](/img/structure/B2480985.png)
![2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile](/img/structure/B2480989.png)
